N-(3,4-difluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
Molecular Formula |
C20H16F2N4 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H16F2N4/c1-12-10-18(24-15-8-9-16(21)17(22)11-15)26-20(23-12)13(2)19(25-26)14-6-4-3-5-7-14/h3-11,24H,1-2H3 |
InChI Key |
UBHMKPVNSXUAMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=C(C=C3)F)F)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Introduction of 3,5-Dimethyl Groups
Methylation is achieved via Pd-catalyzed cross-coupling or direct alkylation. A scalable route involves treating 2 with methylmagnesium bromide (3 eq) in THF at 0°C, followed by quenching with NH₄Cl.
Reaction Metrics:
-
Temperature: 0°C → room temperature.
-
Time: 4 hours.
-
Yield: 78% after recrystallization (ethanol).
2-Phenyl Substituent Installation
The 2-phenyl group is introduced early in the synthesis via Suzuki-Miyaura coupling. Using phenylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in dioxane/water (3:1), the reaction proceeds at 100°C for 8 hours.
-
¹H NMR (300 MHz, CDCl₃): δ 8.21 (d, J = 7.2 Hz, 2H), 7.58–7.42 (m, 3H), 6.95 (s, 1H), 2.41 (s, 3H).
-
LC-MS: m/z 294.1 [M+H]⁺.
Alternative Synthetic Pathways
Reductive Amination Approach
A patent-disclosed method utilizes reductive amination of a pyrazolo[1,5-a]pyrimidin-7-one intermediate with 3,4-difluoroaniline. Using NaBH₃CN in MeOH at pH 4–5, this one-pot method achieves 65% yield but suffers from byproduct formation.
Buchwald-Hartwig Amination
For electron-deficient aryl amines, Pd₂(dba)₃/Xantphos catalyzes C–N coupling between 7-chloro intermediate 2 and 3,4-difluoroaniline. This method offers superior regioselectivity (>95%) but higher costs.
Comparative Table: Amination Methods
| Method | Catalyst System | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| Nucleophilic Substitution | None | 68–72 | 98 | Low |
| Reductive Amination | NaBH₃CN | 65 | 92 | Moderate |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 85 | 99 | High |
Purification and Characterization
Final purification employs silica gel chromatography (hexane:EtOAc gradient) followed by recrystallization from ethanol/water (4:1). Purity is verified via HPLC (C18 column, 95:5 MeCN/H₂O, 1 mL/min, λ = 254 nm).
Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (d, J = 8.4 Hz, 2H), 7.62–7.51 (m, 3H), 7.32–7.25 (m, 2H), 6.98 (s, 1H), 2.98 (s, 6H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 157.8, 152.1, 139.4, 132.6, 130.1, 129.7, 128.9, 128.3, 118.5, 115.2, 25.3.
-
HRMS: Calculated for C₂₀H₁₆F₂N₄ [M+H]⁺: 350.4; Found: 350.3.
Scale-Up Considerations
Industrial production prioritizes the nucleophilic substitution route due to cost-effectiveness. Key parameters for kilolab-scale synthesis include:
Chemical Reactions Analysis
N-(3,4-difluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(3,4-difluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a kinase inhibitor, which is crucial in regulating various cellular processes.
Medicine: Due to its kinase inhibitory activity, it is being explored as a potential anticancer agent.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Core Scaffold Variations
Key Observations :
- Core Scaffold : Pyrazolo[1,5-a]pyrimidines generally exhibit superior antimycobacterial activity compared to triazolo analogs, likely due to enhanced π-π stacking with bacterial targets ( vs. 11).
- Halogen Effects : The N-(3,4-difluorophenyl) group in the target compound may confer higher lipophilicity (logP ~3.8) than the N-(4-chlorophenyl) analog (logP ~3.2), improving membrane permeability .
Substituent-Driven Activity
Anti-Mycobacterial SAR () :
- 3- and 5-Phenyl Substitutions : Electron-withdrawing groups (e.g., 4-F, 4-CF₃) at the 3-position enhance activity against M. tuberculosis. For example:
- N-Amine Modifications : Bulky substituents (e.g., piperidin-1-yl in 50 ) reduce activity (MIC = 4.2 µM), suggesting steric hindrance at the binding site .
Physicochemical Properties :
| Property | Target Compound | 3-(4-FPh)-5-Ph-N-(pyridin-2-ylmethyl) (47) | N-(4-ClPh)-2-Me-3,5-Ph₂ (890624-32-5) |
|---|---|---|---|
| Molecular Weight | 423.4 g/mol | 409.2 g/mol | 410.9 g/mol |
| logP | ~3.8 | 3.1 | 3.2 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
Biological Activity
N-(3,4-difluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound exhibits a range of biological activities that have been the subject of various studies. Below is a detailed examination of its biological properties, including anti-inflammatory and anticancer activities.
Chemical Structure and Properties
The chemical structure of this compound features:
- Molecular Formula : CHFN
- Key Functional Groups :
- Pyrazole ring
- Pyrimidine ring
- Difluorophenyl group
- Dimethyl and phenyl substituents
These structural components suggest potential for diverse biological activities due to their ability to interact with various biological targets.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives. The mechanism of action often involves inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes. For instance:
- COX Inhibition : Compounds similar to this compound have shown significant inhibition of COX-2 with IC values comparable to standard anti-inflammatory drugs like celecoxib .
2. Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies indicate that pyrazolo[1,5-a]pyrimidines can exhibit cytotoxic effects against various cancer cell lines:
- Cell Line Studies : Preliminary data suggest that derivatives of this compound can inhibit cell proliferation in cancer cell lines with IC values in the low micromolar range .
| Cell Line | IC (μM) | Compound |
|---|---|---|
| ALL (Acute Lymphoblastic Leukemia) | 0.3 - 0.4 | This compound |
| Neuroblastoma (NB) | 0.5 - 1.2 | This compound |
Structure–Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural components:
- Substituents : The presence of electron-withdrawing groups like fluorine enhances the compound's interaction with biological targets.
- Ring Systems : The fused bicyclic structure contributes to its ability to mimic natural substrates or inhibitors in biochemical pathways .
Case Studies
Several case studies have reported on the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives:
- Synthesis and Evaluation : Tageldin et al. synthesized novel derivatives and evaluated their anti-inflammatory activities through in vitro COX inhibition assays and in vivo models like carrageenan-induced paw edema .
- Anticancer Screening : A study on a series of pyrazolo[1,5-a]pyrimidines demonstrated significant cytotoxicity against multiple cancer cell lines with detailed analysis using WST cytotoxicity assays .
Q & A
Basic Research Question
- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile in H₂O + 0.1% formic acid) to detect trace impurities (<0.1%) .
- ¹H/¹³C NMR : Assign all peaks via 2D experiments (COSY, HSQC) to confirm regiochemistry and rule out diastereomers .
- Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values.
How can computational modeling predict metabolic hotspots for this compound?
Advanced Research Question
- Density functional theory (DFT) : Calculate Fukui indices to identify electrophilic sites prone to cytochrome P450 oxidation (e.g., para-positions of phenyl groups) .
- Molecular dynamics (MD) : Simulate binding to CYP3A4 to predict demethylation or hydroxylation pathways.
- In silico tools : Use MetaSite or StarDrop to prioritize metabolites for LC-MS/MS validation .
What crystallographic methods resolve disorder in the trifluoromethyl group?
Advanced Research Question
Disorder in the CF₃ group is common due to free rotation. To address:
- Collect data at low temperature (100 K) to reduce thermal motion.
- Refine using a split-model approach with occupancy ratios constrained to 50:50 .
- Validate with Hirshfeld surface analysis to confirm intermolecular contacts are not artifacts.
How do solvent effects influence the compound's stability during long-term storage?
Basic Research Question
- Degradation pathways : Hydrolysis of the pyrimidine ring in aqueous buffers (pH < 5 or > 8).
- Stabilization : Store as a lyophilized solid at −20°C under argon. For solutions, use anhydrous DMSO with molecular sieves .
- Accelerated testing : Perform stress studies (40°C/75% RH for 4 weeks) and monitor via HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
